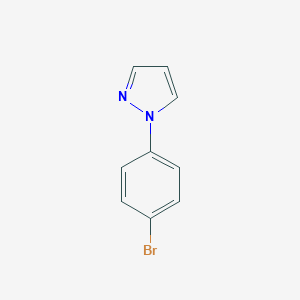

1-(4-bromophenyl)-1H-pyrazole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-bromophenyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-2-4-9(5-3-8)12-7-1-6-11-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQCVGDMTHFQUKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440008 | |

| Record name | 1-(4-bromophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13788-92-6 | |

| Record name | 1-(4-bromophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-bromophenyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(4-bromophenyl)-1H-pyrazoles from 1,3-Dicarbonyl Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(4-bromophenyl)-1H-pyrazole derivatives through the reaction of 1,3-dicarbonyl compounds with (4-bromophenyl)hydrazine. This reaction, a classic example of the Knorr pyrazole synthesis, is a cornerstone in heterocyclic chemistry, offering a versatile and efficient route to a class of compounds with significant potential in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure found in numerous biologically active molecules, and the introduction of a 4-bromophenyl substituent provides a valuable handle for further synthetic modifications and structure-activity relationship (SAR) studies. These derivatives have shown promise in a wide array of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1]

Core Synthesis: The Knorr Pyrazole Synthesis

The primary method for synthesizing 1-(4-bromophenyl)-1H-pyrazoles from 1,3-dicarbonyl compounds is the Knorr pyrazole synthesis. This acid-catalyzed condensation reaction involves the reaction of a β-dicarbonyl compound with (4-bromophenyl)hydrazine. The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the stable aromatic pyrazole ring.

A critical aspect of this synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack of the (4-bromophenyl)hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to the formation of two regioisomeric pyrazole products. The regiochemical outcome is influenced by the steric and electronic properties of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions such as pH and solvent.

Reaction Mechanism

The mechanism of the Knorr pyrazole synthesis is a well-established pathway in organic chemistry. The following diagram illustrates the key steps involved in the reaction of an unsymmetrical 1,3-dicarbonyl compound with (4-bromophenyl)hydrazine, highlighting the formation of two possible regioisomers.

Caption: Mechanism of the Knorr Pyrazole Synthesis.

Experimental Protocols and Data

This section provides detailed experimental protocols for the synthesis of various this compound derivatives from different 1,3-dicarbonyl precursors. The accompanying table summarizes the reaction conditions and reported yields for easy comparison.

General Experimental Workflow

The synthesis of 1-(4-bromophenyl)-1H-pyrazoles from 1,3-dicarbonyl compounds typically follows a straightforward workflow, as depicted in the diagram below.

Caption: General Experimental Workflow for Pyrazole Synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole from Acetylacetone

This protocol describes the synthesis of a symmetrical pyrazole, where regioselectivity is not a concern.

-

Reactants:

-

Acetylacetone (1.0 mmol)

-

(4-bromophenyl)hydrazine hydrochloride (1.0 mmol)

-

Ethanol (10 mL)

-

[Ce(L-Pro)2]2(Oxa) (5 mol %) as catalyst

-

-

Procedure:

-

To a 25 mL round-bottomed flask, add acetylacetone (1.0 mmol), (4-bromophenyl)hydrazine hydrochloride (1.0 mmol), and ethanol (10 mL).

-

Add the cerium catalyst (5 mol %) to the mixture.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the catalyst from the reaction mixture.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[2]

-

-

Characterization Data for 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole:

-

Appearance: Brown liquid

-

¹H NMR (200 MHz, CDCl₃) δ: 7.52 (d, 2H, J = 8.3Hz), 7.36 (d, 2H, J = 9.0 Hz), 5.91 (s, 1H), 2.28 (s, 3H), 2.26 (s, 3H).

-

¹³C NMR (50 MHz, CDCl₃) δ: 148.4, 138.4, 137.3, 132.4, 128.5, 125.4, 107.8, 13.2, 12.2.

-

MS (ESI): m/z = 251 [M+H]⁺.[2]

-

Protocol 2: Synthesis of 1-(4-bromophenyl)-3,5-diethyl-1H-pyrazole from 3,5-Heptanedione

This protocol provides an example with a different symmetrical β-diketone.

-

Reactants:

-

3,5-Heptanedione (1.0 mmol)

-

(4-bromophenyl)hydrazine (1.0 mmol)

-

Ethanol (10 mL)

-

[Ce(L-Pro)2]2(Oxa) (5 mol %) as catalyst

-

-

Procedure:

-

Follow the general procedure outlined in Protocol 1, substituting 3,5-heptanedione for acetylacetone.

-

-

Characterization Data for 1-(4-bromophenyl)-3,5-diethyl-1H-pyrazole:

-

¹H NMR (200 MHz, CDCl₃) δ: 7.55 (d, 2H, J = 8.79 Hz), 7.29 (d, 2H, J = 8.05), 6.05 (s, 1H), 2.70-2.59 (m, 4H), 1.33-1.20 (m, 6H).

-

¹³C NMR (50 MHz, CDCl₃) δ: 151.8, 147.7, 140.1, 136.3, 124.4, 119.2, 107.0, 21.6, 20.4, 15.1, 14.2.

-

MS (ESI): m/z = 279 [M+H]⁺.[2]

-

Protocol 3: Synthesis of 1-(4-bromophenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole from 1,1,1-Trifluoro-2,4-pentanedione

This protocol illustrates the synthesis with a fluorinated unsymmetrical β-diketone, often leading to high regioselectivity.

-

Reactants:

-

1,1,1-Trifluoro-2,4-pentanedione

-

(4-bromophenyl)hydrazine

-

-

General Procedure: The reaction is typically carried out in a suitable solvent such as ethanol or acetic acid, often with heating. The regioselectivity is generally high, favoring the formation of the isomer where the more electrophilic carbonyl (adjacent to the CF₃ group) reacts first with the NH₂ group of the hydrazine.

-

Note: Specific experimental details for this exact transformation with yields were not found in the provided search results, but the synthesis of similar analogs is well-documented.[3]

Data Summary Table

The following table summarizes the synthesis of various this compound derivatives from different 1,3-dicarbonyl compounds.

| 1,3-Dicarbonyl Compound | R¹ | R³ | Catalyst/Solvent | Time | Temp. | Yield (%) | Reference |

| Acetylacetone | CH₃ | CH₃ | [Ce(L-Pro)₂]₂(Oxa) / Ethanol | - | RT | High | [2] |

| 3,5-Heptanedione | C₂H₅ | C₂H₅ | [Ce(L-Pro)₂]₂(Oxa) / Ethanol | - | RT | High | [2] |

| 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione | 2-hydroxyphenyl | Phenyl | H₂SO₄ / Ethanol | 6 h | Reflux | 60 | [4] |

Purification of 1-(4-bromophenyl)-1H-pyrazoles

The purification of the synthesized pyrazoles is crucial to obtain compounds of high purity for subsequent biological evaluation or further synthetic transformations. Common purification techniques include:

-

Recrystallization: This is a widely used method for purifying solid pyrazole derivatives. A suitable solvent or solvent system is chosen in which the pyrazole is soluble at elevated temperatures but sparingly soluble at room temperature or below. Ethanol is a commonly used solvent for recrystallization.[4]

-

Column Chromatography: For liquid products or for the separation of regioisomers, column chromatography on silica gel is the method of choice. A suitable eluent system, typically a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate, is used to achieve separation.[2]

-

Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated to form salts. This property can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to remove non-basic impurities. The pyrazole can then be recovered by basifying the aqueous layer and extracting with an organic solvent. A more formal purification involves dissolving the pyrazole in a solvent, treating it with an acid to form the salt which then crystallizes, and is subsequently separated and neutralized to give the pure pyrazole.[5]

Biological Relevance and Drug Development Applications

This compound derivatives have emerged as a promising class of compounds in drug discovery due to their diverse biological activities. The pyrazole nucleus is a key pharmacophore in several approved drugs, and the 4-bromophenyl moiety offers a site for further functionalization, allowing for the fine-tuning of their pharmacological profiles.

Potential Therapeutic Targets and Signaling Pathways

Research has indicated that this compound derivatives may exert their biological effects through various mechanisms, including:

-

Kinase Inhibition: Several pyrazole derivatives have been identified as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer and inflammation. For example, pyrazole-based compounds have been investigated as inhibitors of Akt (Protein Kinase B), a crucial node in the PI3K/Akt/mTOR signaling pathway that governs cell survival, proliferation, and metabolism.[6] Additionally, pyrazole urea derivatives have been developed as potent inhibitors of p38 MAP kinase, a key player in inflammatory responses.[7]

-

Modulation of N-formyl Peptide Receptors (FPRs): FPRs are involved in the regulation of inflammatory processes. Some studies have explored 1-(4-bromophenyl)-pyrazole derivatives as potential modulators of these receptors, which could be beneficial in treating inflammatory diseases.[8]

-

Antimicrobial and Antiparasitic Activity: Certain this compound derivatives have demonstrated significant activity against various pathogens. For instance, some have been evaluated for their in vitro antileishmanial properties.[1]

The following diagram illustrates a simplified representation of a signaling pathway that can be targeted by pyrazole-based kinase inhibitors.

Caption: Pyrazole Derivatives as Kinase Inhibitors.

Conclusion

The synthesis of 1-(4-bromophenyl)-1H-pyrazoles from 1,3-dicarbonyl compounds via the Knorr pyrazole synthesis remains a robust and highly adaptable method for generating a diverse range of heterocyclic compounds. This technical guide has provided a detailed overview of the synthetic methodology, including reaction mechanisms, experimental protocols, and data summaries. The straightforward nature of the synthesis, coupled with the significant biological potential of the resulting products, makes this an attractive area of research for medicinal chemists and drug development professionals. The ability to modulate key signaling pathways involved in diseases such as cancer and inflammation underscores the therapeutic promise of this class of molecules. Further exploration of the structure-activity relationships of this compound derivatives will undoubtedly lead to the discovery of novel and potent therapeutic agents.

References

- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]

- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, biological evaluation, molecular modeling, and structural analysis of new pyrazole and pyrazolone derivatives as N‐formyl peptide receptors agonists - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cyclocondensation Reaction for Pyrazole Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of cyclocondensation reactions for the synthesis of pyrazoles, a critical heterocyclic scaffold in medicinal chemistry and drug development. This document details the reaction mechanism, presents quantitative data for reaction optimization, provides detailed experimental protocols for key transformations, and includes mandatory visualizations to illustrate the synthetic pathways.

Core Mechanism: The Knorr Pyrazole Synthesis

The most fundamental and widely utilized method for pyrazole synthesis is the Knorr pyrazole synthesis, first reported in 1883.[1] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][3] The reaction is typically acid-catalyzed and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[1][2]

The mechanism commences with the protonation of one of the carbonyl groups of the 1,3-dicarbonyl compound, enhancing its electrophilicity. The hydrazine then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent dehydration leads to the formation of a hydrazone intermediate. The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group. A final dehydration step results in the formation of the stable, aromatic pyrazole ring.[2][3]

A critical aspect of the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, potentially leading to the formation of two regioisomeric pyrazole products.[2] The regioselectivity is influenced by several factors:

-

Steric Hindrance: Bulky substituents on the 1,3-dicarbonyl compound can direct the initial attack of the hydrazine to the less sterically hindered carbonyl group.[4]

-

Electronic Effects: Electron-withdrawing groups on the 1,3-dicarbonyl can increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.[4]

-

Reaction Conditions: The choice of solvent, temperature, and the nature of the acid catalyst can influence the isomeric ratio.[4] For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in certain cases.[5]

The overall mechanism can be visualized as a stepwise process involving key intermediates.

Quantitative Data on Pyrazole Synthesis

The yield and regioselectivity of the Knorr pyrazole synthesis are highly dependent on the substrates and reaction conditions. The following table summarizes quantitative data from various reported syntheses.

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Solvent | Time (h) | Yield (%) | Regioisomeric Ratio | Reference |

| Acetylacetone | Hydrazine Sulfate | 10% NaOH (aq) | 1 | 77-81 | N/A | [6] |

| Acetylacetone | Hydrazine Hydrate | Water | 2 | 95 | N/A | [7] |

| Ethyl Acetoacetate | Phenylhydrazine | Nano-ZnO | - | 95 | Major Isomer | [8] |

| 4,4,4-Trifluoro-1-arylbutan-1,3-diones | Arylhydrazine | HCl/DMAc | - | 74-77 | 98:2 | [8] |

| 2-(Trifluoromethyl)-1,3-diketone | Phenylhydrazine | Ethanol (reflux) | - | 63 | Single Isomer | [9] |

| Substituted Acetylacetone | Hydrazines | Ethylene Glycol | - | 70-95 | - | [10] |

| Ethyl Benzoylacetate | Hydrazine Hydrate | 1-Propanol/Acetic Acid | 1 | High | N/A | [11] |

| 1-Phenylbutane-1,3-dione | 2,4,4-Trimethylpentan-2-amine | O-(4-nitrobenzoyl)hydroxylamine/DMF | 1.5 | 46 | N/A | [12] |

| 2,4-Pentanedione | 4-Fluoroaniline | O-(4-nitrobenzoyl)hydroxylamine/DMF | 1.5 | 60 | N/A | [12] |

Experimental Protocols

Synthesis of 3,5-Dimethylpyrazole from Acetylacetone and Hydrazine Sulfate[6]

Materials:

-

Hydrazine sulfate (0.50 mole, 65 g)

-

10% Sodium hydroxide solution (400 mL)

-

Acetylacetone (2,4-pentanedione) (0.50 mole, 50 g)

-

Ether

-

Saturated sodium chloride solution

-

Anhydrous potassium carbonate

Procedure:

-

In a 1-L round-bottomed flask equipped with a separatory funnel, thermometer, and stirrer, dissolve hydrazine sulfate in 10% sodium hydroxide solution.

-

Cool the flask in an ice bath until the temperature of the mixture reaches 15°C.

-

Add acetylacetone dropwise with stirring while maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.

-

Stir the mixture for an additional hour at 15°C, during which the 3,5-dimethylpyrazole will precipitate.

-

Dilute the contents of the flask with 200 mL of water to dissolve any precipitated sodium sulfate.

-

Transfer the mixture to a separatory funnel and extract with 125 mL of ether.

-

Separate the layers and extract the aqueous layer with four 40-mL portions of ether.

-

Combine the ether extracts, wash once with saturated sodium chloride solution, and dry over anhydrous potassium carbonate.

-

Remove the ether by distillation.

-

Dry the slightly yellow crystalline residue at reduced pressure to obtain 3,5-dimethylpyrazole (37–39 g, 77–81% yield), with a melting point of 107–108°C.

Synthesis of 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one from Ethyl Benzoylacetate and Hydrazine Hydrate[11]

Materials:

-

Ethyl benzoylacetate (3 mmol)

-

Hydrazine hydrate (6 mmol)

-

1-Propanol (3 mL)

-

Glacial acetic acid (3 drops)

-

Water

Procedure:

-

In a 20-mL scintillation vial, mix ethyl benzoylacetate and hydrazine hydrate.

-

Add 1-propanol and glacial acetic acid.

-

Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.

-

Monitor the reaction by TLC (30% ethyl acetate/70% hexane).

-

Once the ethyl benzoylacetate is completely consumed, add 10 mL of water to the hot reaction mixture with stirring.

-

Turn off the heat and allow the reaction to cool slowly while stirring rapidly for 30 minutes.

-

Filter the reaction mixture using a Buchner funnel.

-

Rinse the collected solid with a small amount of water and allow it to air dry.

Logical Workflow for Pyrazole Synthesis

The following diagram illustrates the general workflow for a typical Knorr pyrazole synthesis experiment, from starting materials to product characterization.

References

- 1. benchchem.com [benchchem.com]

- 2. jk-sci.com [jk-sci.com]

- 3. name-reaction.com [name-reaction.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. scribd.com [scribd.com]

- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. chemhelpasap.com [chemhelpasap.com]

- 12. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1-(4-bromophenyl)-1H-pyrazole: A ¹H NMR Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic characterization of 1-(4-bromophenyl)-1H-pyrazole. This document details the expected chemical shifts, coupling constants, and signal multiplicities for the protons of this compound, supported by established experimental protocols and visual aids to facilitate understanding and application in a research and development setting.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the pyrazole ring and the functional handle provided by the bromo-substituted phenyl group. Accurate spectroscopic characterization is paramount for confirming its synthesis and for any subsequent structural modifications or biological evaluations. ¹H NMR spectroscopy is a primary and powerful tool for the structural elucidation of such molecules. This guide will focus on the detailed analysis of its ¹H NMR spectrum.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons on the pyrazole ring and the 4-bromophenyl substituent. Due to the lack of a publicly available, fully assigned experimental spectrum for the unsubstituted this compound, the following data is a combination of experimental data for closely related analogs, such as 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole, and theoretical predictions based on the known effects of substituents on aromatic systems.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2', H-6' | ~7.52 - 7.60 | Doublet (d) | ~8.5 - 9.0 | 2H |

| H-3', H-5' | ~7.36 - 7.45 | Doublet (d) | ~8.5 - 9.0 | 2H |

| H-3 | ~7.70 | Doublet of doublets (dd) | J₃,₄ ≈ 1.8-2.5, J₃,₅ ≈ 0.5-1.0 | 1H |

| H-5 | ~8.10 | Doublet (d) | J₅,₄ ≈ 2.5-3.0 | 1H |

| H-4 | ~6.50 | Triplet or dd | J₄,₃ ≈ 1.8-2.5, J₄,₅ ≈ 2.5-3.0 | 1H |

Note: The chemical shifts for the pyrazole protons (H-3, H-4, H-5) are estimations based on the parent pyrazole and substituted derivatives. The data for the bromophenyl protons (H-2', H-6' and H-3', H-5') is based on experimental data from substituted analogs.[1]

Structural Assignment and Rationale

The predicted chemical shifts and coupling patterns can be rationalized based on the electronic environment of each proton.

-

Bromophenyl Protons (H-2', H-6' and H-3', H-5'): The protons on the bromophenyl ring typically appear as two distinct doublets in the aromatic region. The protons ortho to the bromine atom (H-3', H-5') are expected to be slightly upfield compared to the protons ortho to the pyrazole ring (H-2', H-6') due to the electron-withdrawing nature of the pyrazole. The coupling between these adjacent protons results in a characteristic doublet splitting pattern with a coupling constant of approximately 8.5 - 9.0 Hz.

-

Pyrazole Protons (H-3, H-4, H-5):

-

H-5: This proton is adjacent to the nitrogen atom connected to the electron-withdrawing bromophenyl ring, leading to a significant downfield shift. It is expected to appear as a doublet due to coupling with H-4.

-

H-3: This proton is also adjacent to a nitrogen atom and is expected to be downfield, though typically less so than H-5. It will likely appear as a doublet of doublets due to coupling with both H-4 and a smaller long-range coupling with H-5.

-

H-4: This proton is situated between two carbon atoms and is generally the most upfield of the pyrazole protons. It is expected to appear as a triplet or a doublet of doublets due to coupling with both H-3 and H-5.

-

Experimental Protocol: ¹H NMR Spectroscopy

The following provides a standard methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

4.1. Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of the solid this compound.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for similar compounds. Other suitable solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

4.2. Instrument Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

-

Spectrometer Frequency: 400 MHz

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, to achieve a good signal-to-noise ratio.

-

Spectral Width: A range of approximately -2 to 12 ppm is generally sufficient.

-

Temperature: Standard probe temperature (e.g., 298 K).

4.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase Correction: Manually or automatically correct the phase of the spectrum to obtain pure absorption peaks.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate the area under each peak to determine the relative number of protons.

-

Peak Picking and Analysis: Identify the chemical shift, multiplicity, and coupling constants for each signal.

Visualizations

To aid in the understanding of the molecular structure and the experimental workflow, the following diagrams are provided.

References

Crystal Structure Analysis of 1-(4-bromophenyl)-1H-pyrazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structures of several 1-(4-bromophenyl)-1H-pyrazole derivatives. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer and anti-inflammatory properties. This document summarizes key crystallographic data, details experimental protocols for their synthesis and crystal growth, and illustrates their potential mechanisms of action through signaling pathway diagrams.

Crystallographic Data Summary

The following table summarizes the crystallographic data for a selection of this compound derivatives, allowing for a clear comparison of their solid-state structures.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Temperature (K) |

| 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | C₁₆H₁₁BrN₂O | Monoclinic | P2₁/n | 17.7233(4) | 3.8630(1) | 20.4224(5) | 90 | 110.137(3) | 90 | 4 | 100 |

| 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | C₁₆H₁₁BrN₂O | Triclinic | P-1 | 9.6716(8) | 11.4617(9) | 13.8257(10) | 113.5 | 92.753(6) | 93.75 | 4 | 298 |

| 3,5-Bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | C₂₁H₁₆Br₂N₂ | Orthorhombic | P2₁2₁2₁ | 10.5815(3) | 11.2119(3) | 15.4569(4) | 90 | 90 | 90 | 4 | 100 |

| 3-(4-Bromophenyl)-5-methyl-1H-pyrazole | C₁₀H₉BrN₂ | Orthorhombic | P2₁2₁2₁ | 5.9070(3) | 9.2731(7) | 17.5641(14) | 90 | 90 | 90 | 4 | 293 |

Experimental Protocols

The synthesis and crystal structure determination of these derivatives involve a series of well-defined experimental procedures.

Synthesis of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

A common and effective method for the synthesis of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is the Vilsmeier-Haack reaction[1].

Procedure:

-

Phosphoryl chloride (POCl₃, 5.6 ml) is added dropwise to cold N,N-dimethylformamide (DMF, 22.5 ml) with continuous stirring at 273–278 K over a period of 30 minutes. This forms the Vilsmeier reagent.

-

4-Bromoacetophenone phenylhydrazone (5 g, 17 mmol) is then added to the reaction mixture.

-

The resulting mixture is stirred at 333 K for 6 hours and subsequently cooled to room temperature.

-

The crude product is poured into crushed ice, leading to the formation of a white precipitate.

-

The solid is collected by filtration, dried, and purified by column chromatography using chloroform as the eluent.

-

Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a chloroform solution of the purified product[1].

General Protocol for Single-Crystal X-ray Diffraction

The determination of the crystal structure is performed using single-crystal X-ray diffraction.

Methodology:

-

Crystal Mounting: A suitable single crystal of the compound is carefully selected and mounted on a goniometer head.

-

Data Collection: The crystal is subjected to a beam of monochromatic X-rays, and the diffraction pattern is collected using a detector, such as a CCD or CMOS detector. Data is typically collected at a controlled temperature (e.g., 100 K or 293 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

-

Data Analysis: The final refined structure provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions.

Potential Signaling Pathways

This compound derivatives have shown promise as anticancer and anti-inflammatory agents. Their mechanism of action is believed to involve the modulation of key signaling pathways.

Experimental Workflow for Crystal Structure Analysis

The logical flow from a synthesized compound to its fully characterized crystal structure is a critical process in chemical and pharmaceutical research.

Caption: Workflow for Crystal Structure Analysis.

Inhibition of NF-κB Signaling in Inflammation

The anti-inflammatory effects of pyrazole derivatives can be attributed to their ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key regulator of the inflammatory response.

Caption: Inhibition of the NF-κB Signaling Pathway.

Inhibition of VEGFR-2 Signaling in Angiogenesis

The anticancer activity of certain pyrazole derivatives is linked to their ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis. By blocking VEGFR-2, these compounds can suppress the formation of new blood vessels that supply nutrients to tumors.

Caption: Inhibition of the VEGFR-2 Signaling Pathway.

References

Navigating the Solubility Landscape of 1-(4-bromophenyl)-1H-pyrazole: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility properties of 1-(4-bromophenyl)-1H-pyrazole, a key building block in pharmaceutical and agrochemical research. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this document serves as a valuable resource for researchers, scientists, and drug development professionals by outlining the expected solubility trends based on structurally related compounds and providing detailed experimental protocols for its determination. Understanding the solubility of this compound is critical for its effective use in synthesis, purification, and formulation.

Predicted Solubility in Common Organic Solvents

Based on the general solubility characteristics of pyrazole derivatives, this compound is anticipated to exhibit a range of solubilities in common organic solvents. The presence of the aromatic bromophenyl group suggests that the molecule has significant non-polar character, while the pyrazole ring with its nitrogen atoms introduces some polarity.

For researchers working with this compound, the following organic solvents are commonly employed for the synthesis and purification of similar pyrazole-based compounds. This table summarizes the expected solubility behavior and provides a starting point for solvent screening.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Protic Solvents | Methanol | High | The polar hydroxyl group can hydrogen bond with the nitrogen atoms of the pyrazole ring. |

| Ethanol | High | Similar to methanol, ethanol's polarity and hydrogen bonding capability should facilitate dissolution. | |

| Aprotic Polar Solvents | Acetone | Moderate to High | The carbonyl group can act as a hydrogen bond acceptor, interacting with the N-H of the pyrazole ring if present, or generally solvating the polar parts of the molecule. |

| Acetonitrile | Moderate | Its polarity is suitable for dissolving many organic compounds, including pyrazole derivatives. | |

| Dimethyl Sulfoxide (DMSO) | High | A highly polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Aprotic Non-Polar Solvents | Dichloromethane | Moderate | The compound's non-polar bromophenyl group should interact favorably with this solvent. |

| Toluene | Moderate to Low | The aromatic nature of toluene can interact with the phenyl ring of the solute. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain precise quantitative solubility data for this compound, the isothermal shake-flask method is a reliable and widely used technique. This protocol outlines the steps to determine the equilibrium solubility of the compound in a given solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Scintillation vials or sealed flasks

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. Preliminary studies can determine the minimum time required to achieve a stable concentration.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, dry vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical instrument.

-

Determine the concentration of this compound in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.

-

Calculate the original solubility in the solvent, taking into account the dilution factor. The solubility is typically expressed in units such as grams per 100 g of solvent ( g/100g ) or moles per liter (mol/L).

-

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

This guide provides a foundational understanding and practical framework for researchers to approach the solubility characterization of this compound. By following the outlined experimental protocol, scientists can generate reliable and accurate solubility data, which is essential for advancing research and development in their respective fields.

Theoretical Calculation of Molecular Orbitals for 1-(4-bromophenyl)-1H-pyrazole: A Technical Guide

This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals on the theoretical calculation of molecular orbitals for 1-(4-bromophenyl)-1H-pyrazole. This document outlines the standard computational methodologies, expected data, and the logical framework for such an investigation.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Understanding its electronic structure through the calculation of molecular orbitals is crucial for predicting its reactivity, stability, and potential interactions with biological targets. Density Functional Theory (DFT) is a powerful and widely used computational method for such investigations, providing valuable insights into the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the associated energy gap. These parameters are fundamental in describing the molecule's electron-donating and accepting capabilities.

Computational Methodology

A robust theoretical investigation of this compound's molecular orbitals involves a systematic computational workflow. The following protocol is based on established practices for similar aromatic and heterocyclic compounds.[1]

Geometry Optimization

The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. A commonly employed and reliable method for this is the B3LYP functional combined with a 6-311G(d,p) basis set.[2][3]

Frequency Calculation

Following geometry optimization, a frequency calculation is performed at the same level of theory. This serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic properties of the molecule.

Electronic Property Calculation

With the optimized geometry, the electronic properties are calculated. This includes the energies of the molecular orbitals, particularly the HOMO and LUMO. The analysis of the wavefunction provides insights into the distribution of electron density in these frontier orbitals.[4] For brominated aromatic compounds, functionals like ωB97X-D have shown good performance and can be considered for comparative analysis.[5][6][7]

The following diagram illustrates the typical workflow for these theoretical calculations:

Expected Quantitative Data

The theoretical calculations will yield a range of quantitative data that describe the electronic structure of this compound. While specific values require performing the actual calculations, the following tables present the expected parameters and illustrative data based on trends observed in similar pyrazole derivatives and brominated aromatic compounds.

Table 1: Calculated Molecular Orbital Energies

| Parameter | Description | Expected Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 5.5 |

Note: These are estimated values. The presence of the bromine atom is expected to lower the energy gap compared to unsubstituted phenylpyrazole, indicating higher reactivity.[1]

Table 2: Key Quantum Chemical Descriptors

| Descriptor | Formula | Significance |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The ability of the molecule to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | A measure of the molecule's polarizability. |

| Electrophilicity Index (ω) | χ2 / (2η) | A measure of the molecule's electrophilic character. |

Logical Framework for Interpretation

The calculated molecular orbital data provides a foundation for understanding the chemical behavior of this compound. The logical relationship between the theoretical calculations and the predicted properties is outlined below.

The HOMO and LUMO are the frontier molecular orbitals, and their energy difference (the energy gap) is a critical indicator of the molecule's kinetic stability. A smaller energy gap suggests that the molecule is more easily excitable and therefore more reactive. The spatial distribution of the HOMO indicates the regions of the molecule most likely to donate electrons in a reaction (nucleophilic sites), while the LUMO distribution highlights the regions most likely to accept electrons (electrophilic sites). The Molecular Electrostatic Potential (MEP) map further visualizes the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, providing a guide to its intermolecular interactions.

Conclusion

The theoretical calculation of molecular orbitals for this compound, primarily through DFT methods, offers a powerful, non-experimental route to understanding its fundamental electronic properties. By following a systematic computational protocol, researchers can obtain valuable quantitative data on the HOMO-LUMO energies and other quantum chemical descriptors. This information is instrumental in predicting the molecule's reactivity, stability, and potential as a candidate for drug development and materials science applications. The methodologies and frameworks presented in this guide provide a solid foundation for conducting and interpreting such theoretical investigations.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The electrophilic aromatic bromination of benzenes: mechanistic and regioselective insights from density functional theory - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

The Paal-Knorr Synthesis of Substituted Pyrazoles Using Aryl Hydrazines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals due to its diverse biological activities.[1][2] The Paal-Knorr synthesis, a classic and versatile method, offers a straightforward route to this valuable heterocyclic motif through the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine.[3][4][5][6] This technical guide provides a comprehensive overview of the Paal-Knorr synthesis for preparing substituted pyrazoles using aryl hydrazines, with a focus on experimental protocols, data presentation, and the strategic importance of these compounds in drug development.

Core Synthesis and Mechanism

The Paal-Knorr pyrazole synthesis is fundamentally a reaction between a 1,3-dicarbonyl compound and a hydrazine, which upon condensation and subsequent dehydration, yields the aromatic pyrazole ring.[7][8][9] When an aryl hydrazine is used, N-aryl substituted pyrazoles are obtained, which are of significant interest in pharmaceutical research. The reaction is typically acid-catalyzed, facilitating the initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to afford the stable pyrazole.[8][10]

A critical aspect of this synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack of the aryl hydrazine can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[1][3][8] The outcome is often governed by the steric and electronic properties of the substituents on both the dicarbonyl compound and the aryl hydrazine, as well as the reaction conditions, most notably the pH.[1][8]

Caption: General mechanism of the Paal-Knorr pyrazole synthesis.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for the synthesis of substituted pyrazoles via the Paal-Knorr reaction.

Protocol 1: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone from Ethyl Acetoacetate and Phenylhydrazine

This classic procedure, first reported by Knorr, is a foundational example of the synthesis.[11]

-

Reagents and Materials:

-

Ethyl acetoacetate

-

Phenylhydrazine

-

Glacial acetic acid (catalyst)

-

Ethanol (solvent)

-

Ice bath

-

Standard laboratory glassware

-

-

Procedure:

-

In a round-bottom flask, combine ethyl acetoacetate (1 equivalent) and phenylhydrazine (1 equivalent). Note: The reaction can be exothermic.

-

Add a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture under reflux for 1 hour.[8]

-

After cooling, the resulting syrup is placed in an ice bath to induce crystallization.[8]

-

The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure pyrazolone.[8]

-

Protocol 2: General Procedure for the Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol is a more general approach applicable to a wider range of substituted 1,3-diketones and aryl hydrazines.

-

Reagents and Materials:

-

Substituted 1,3-diketone (e.g., benzoylacetone)

-

Substituted aryl hydrazine (e.g., 4-chlorophenylhydrazine)

-

1-Propanol (solvent)

-

Glacial acetic acid (catalyst)

-

Water

-

Standard laboratory glassware for heating and filtration

-

-

Procedure:

-

In a suitable reaction vessel, mix the 1,3-diketone (e.g., ethyl benzoylacetate, 3 mmol) and the aryl hydrazine (e.g., hydrazine hydrate, 6 mmol).[7]

-

Add the solvent (e.g., 1-propanol, 3 mL) and a few drops of glacial acetic acid as the catalyst.[7]

-

Heat the reaction mixture with stirring at approximately 100°C for 1 hour.[7][8]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, add water (10 mL) to the hot reaction mixture with stirring to precipitate the product.[7][8]

-

Allow the mixture to cool slowly to facilitate complete crystallization.[8]

-

Collect the solid product by filtration, wash with a small amount of cold water, and air dry.

-

Further purification can be achieved by recrystallization.

-

Caption: A typical experimental workflow for Paal-Knorr pyrazole synthesis.

Quantitative Data Summary

The following tables summarize representative reaction conditions and yields for the synthesis of various substituted pyrazoles via the Paal-Knorr synthesis and its modifications.

| Entry | 1,3-Dicarbonyl Compound | Aryl Hydrazine | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 1 | Acetylacetone | Phenylhydrazine | Acetic Acid | Ethanol | Reflux | 1 | >90 | [3] |

| 2 | Ethyl Acetoacetate | Phenylhydrazine | Acetic Acid | Neat | 100 | 1 | High | [7][11] |

| 3 | Benzoylacetone | Phenylhydrazine | Acetic Acid | Ethanol | Reflux | 2 | 85 | [1] |

| 4 | Dibenzoylmethane | Phenylhydrazine | Acetic Acid | Ethanol | Reflux | 3 | 92 | [1] |

| 5 | 1,1,1-Trifluoro-2,4-pentanedione | Phenylhydrazine | Acetic Acid | Ethanol | Reflux | 1.5 | 88 | [3] |

Application in Drug Development: The Case of COX-2 Inhibitors

Substituted pyrazoles are prominent in a variety of marketed drugs, including the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the analgesic difenamizole.[1][2] The 1,5-diarylpyrazole scaffold, in particular, is a key feature of selective cyclooxygenase-2 (COX-2) inhibitors like celecoxib. The Paal-Knorr synthesis is a viable route to the core of such molecules.

The mechanism of action of celecoxib involves the selective inhibition of the COX-2 enzyme, which is responsible for the synthesis of prostaglandins that mediate inflammation and pain. By inhibiting COX-2, celecoxib reduces inflammation without affecting the gastroprotective functions of the COX-1 isoform.

Caption: Inhibition of the COX-2 pathway by a pyrazole-based drug.

Conclusion

The Paal-Knorr synthesis remains a highly relevant and powerful tool for the construction of substituted pyrazoles from readily available 1,3-dicarbonyl compounds and aryl hydrazines. Its operational simplicity, generally high yields, and the significant therapeutic relevance of the resulting pyrazole products make it an indispensable reaction for researchers in organic synthesis and drug development. Understanding the nuances of the reaction mechanism, particularly concerning regioselectivity, and mastering the experimental protocols are key to leveraging this synthesis for the creation of novel and impactful chemical entities.

References

- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 7. chemhelpasap.com [chemhelpasap.com]

- 8. benchchem.com [benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. name-reaction.com [name-reaction.com]

- 11. hilarispublisher.com [hilarispublisher.com]

An In-depth Technical Guide to the X-ray Diffraction Data of 1-(4-bromophenyl)-1H-pyrazole Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the X-ray diffraction data for a series of 1-(4-bromophenyl)-1H-pyrazole analogs. This class of compounds is of significant interest in medicinal chemistry due to its potential as anti-inflammatory and anti-cancer agents. This document summarizes key crystallographic data, details experimental protocols for their synthesis and characterization, and visualizes relevant biological pathways and experimental workflows.

Crystallographic Data of this compound Analogs

The following tables summarize the crystallographic data for several this compound analogs, providing a comparative view of their solid-state structures.

Table 1: Crystal Data and Structure Refinement for 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde [1][2]

| Parameter | Value (Polymorph 1)[1] | Value (Polymorph 2)[2] |

| Empirical Formula | C₁₆H₁₁BrN₂O | C₁₆H₁₁BrN₂O |

| Formula Weight | 327.18 | 327.18 |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P-1 | P2₁/n |

| a (Å) | 9.6716 (8) | 17.7233 (4) |

| b (Å) | 11.4617 (9) | 3.8630 (1) |

| c (Å) | 13.8257 (10) | 20.4224 (5) |

| α (°) | 113.497 (5) | 90 |

| β (°) | 92.753 (6) | 110.137 (3) |

| γ (°) | 93.753 (6) | 90 |

| Volume (ų) | 1397.91 (19) | 1312.75 (6) |

| Z | 4 | 4 |

| Temperature (K) | 298 | 100 |

| Radiation | Mo Kα (λ = 0.71073 Å) | Cu Kα (λ = 1.54184 Å) |

| R-factor (%) | 5.2 | 2.5 |

| wR-factor (%) | 15.8 | 6.9 |

Table 2: Crystal Data and Structure Refinement for Dihydro-pyrazole Analogs

| Parameter | 5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde[3] | 3,5-Bis(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole[4] |

| Empirical Formula | C₁₆H₁₂BrFN₂O | C₂₁H₁₆Br₂N₂ |

| Formula Weight | 347.18 | 456.18 |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | P2₁2₁2₁ |

| a (Å) | 10.156 (2) | 10.5815 (3) |

| b (Å) | 9.088 (2) | 11.2119 (3) |

| c (Å) | 16.294 (3) | 15.4569 (4) |

| α (°) | 90 | 90 |

| β (°) | 106.94 (3) | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 1437.9 (5) | 1833.79 (9) |

| Z | 4 | 4 |

| Temperature (K) | 293 | 100 |

| Radiation | Mo Kα (λ = 0.71073 Å) | Mo Kα (λ = 0.71073 Å) |

| R-factor (%) | 5.39 | 3.3 |

| wR-factor (%) | 13.56 | 7.9 |

Table 3: Crystal Data and Structure Refinement for Other this compound Analogs

| Parameter | 3-(4-bromophenyl)-5-methyl-1H-pyrazole[5] | 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole[6] |

| Empirical Formula | C₁₀H₉BrN₂ | C₁₁H₁₁BrN₂ |

| Formula Weight | 237.10 | 251.12 |

| Crystal System | Orthorhombic | Not specified |

| Space Group | P2₁2₁2₁ | Not specified |

| a (Å) | 5.9070 (3) | Not specified |

| b (Å) | 9.2731 (7) | Not specified |

| c (Å) | 17.5641 (14) | Not specified |

| α (°) | 90 | Not specified |

| β (°) | 90 | Not specified |

| γ (°) | 90 | Not specified |

| Volume (ų) | 962.09 (12) | Not specified |

| Z | 4 | Not specified |

| Temperature (K) | 293 | Not specified |

| Radiation | Mo Kα (λ = 0.71073 Å) | Not specified |

| R-factor (%) | 5.04 | Not specified |

| wR-factor (%) | 9.47 | Not specified |

Experimental Protocols

General Synthesis of 1,3,5-Trisubstituted Pyrazole Analogs

A common route for the synthesis of 1,3,5-trisubstituted pyrazoles involves the Claisen-Schmidt condensation to form a chalcone intermediate, followed by cyclization with a hydrazine derivative.

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation) A substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base, typically an aqueous or alcoholic solution of sodium hydroxide or potassium hydroxide, at room temperature. The reaction mixture is stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC). The resulting chalcone is then precipitated by pouring the reaction mixture into cold water and acidifying. The solid product is collected by filtration, washed with water, and can be purified by recrystallization.

Step 2: Pyrazole Synthesis The synthesized chalcone is refluxed with a substituted hydrazine, such as phenylhydrazine, in a suitable solvent like ethanol or acetic acid. The reaction is carried out for several hours. Upon cooling, the pyrazole derivative precipitates and is collected by filtration. Further purification can be achieved by recrystallization from an appropriate solvent.

Synthesis of 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde[2]

This analog can be synthesized via the Vilsmeier-Haack reaction.

-

Vilsmeier Reagent Formation: Phosphorus oxychloride is added dropwise to ice-cooled N,N-dimethylformamide (DMF) with continuous stirring.

-

Reaction with Hydrazone: 4-Bromoacetophenone phenylhydrazone is added to the Vilsmeier reagent.

-

Reaction Conditions: The resulting mixture is heated and stirred for several hours.

-

Work-up: The reaction mixture is cooled and poured into crushed ice, leading to the precipitation of the crude product.

-

Purification: The solid is filtered, dried, and purified by column chromatography. Recrystallization from a suitable solvent yields the final product.

Single Crystal X-ray Diffraction Analysis

Single crystals of the synthesized compounds are grown by slow evaporation from a suitable solvent.

-

Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature (e.g., 100 K or 298 K) using a specific radiation source (e.g., Mo Kα or Cu Kα).

-

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.

Signaling Pathways and Biological Activities

This compound analogs have been investigated for their potential as anticancer and anti-inflammatory agents. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cell proliferation, survival, and inflammation.

Anticancer Activity: Kinase Inhibition and Apoptosis Induction

Many pyrazole derivatives exhibit anticancer properties by targeting various protein kinases and inducing apoptosis.[2][5][7]

-

Kinase Inhibition: These compounds have been shown to inhibit several kinases involved in cancer progression, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and Aurora Kinases.[8][9] Inhibition of these kinases can disrupt signaling pathways such as the PI3K-Akt-mTOR and MAPK pathways, which are critical for cell growth and survival.

-

Bcl-2 Inhibition and Apoptosis: Some 1,3,5-trisubstituted-1H-pyrazole derivatives have been identified as inhibitors of the anti-apoptotic protein Bcl-2.[6][10] By inhibiting Bcl-2, these compounds can promote the activity of pro-apoptotic proteins like Bax and Bak, leading to the activation of caspases and subsequent programmed cell death (apoptosis).[6]

Caption: Inhibition of cancer signaling pathways by this compound analogs.

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazole derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins that mediate inflammation. Some analogs also show inhibitory activity against lipoxygenase (LOX).[11]

Caption: Inhibition of inflammatory pathways by this compound analogs.

Experimental and Logical Workflows

Drug Discovery and Development Workflow

The process of identifying and developing new drug candidates from the this compound scaffold follows a logical progression from synthesis to biological evaluation.

Caption: Workflow for the discovery and development of this compound analogs.

References

- 1. srrjournals.com [srrjournals.com]

- 2. benchchem.com [benchchem.com]

- 3. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

Understanding Tautomerism in 1H-Pyrazole Systems: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazoles are a cornerstone of heterocyclic chemistry, widely utilized as versatile scaffolds in medicinal chemistry and organic synthesis.[1] Their structural significance is intrinsically linked to their capacity for tautomerism, a phenomenon that can profoundly influence their reactivity, physicochemical properties, and biological activity.[1][2] A shift in tautomeric form can alter a molecule's hydrogen bonding capabilities, lipophilicity, and steric profile, thereby impacting its interaction with biological targets. This guide provides an in-depth exploration of annular prototropic tautomerism in 1H-pyrazole systems, detailing the underlying principles, influencing factors, and the experimental and computational methodologies employed for its characterization. Quantitative data are summarized for comparative analysis, and detailed protocols for key experimental techniques are provided to aid in practical application.

Core Concepts of 1H-Pyrazole Tautomerism

The most prevalent form of tautomerism in unsubstituted or C-substituted pyrazoles is annular prototropic tautomerism. This process involves the migration of a proton between the two nitrogen atoms of the pyrazole ring.[1] For an unsymmetrically substituted pyrazole, this results in two distinct tautomeric forms, often designated as the 3-substituted and 5-substituted isomers (relative to the N-H proton).

The proton exchange is predominantly an intermolecular process, as the energy barrier for a direct intramolecular 1,2-proton shift is computationally estimated to be prohibitively high (around 50 kcal/mol).[1][3] The intermolecular pathway, facilitated by solvent molecules (like water) or self-association of pyrazole molecules into dimers, trimers, or other oligomers, exhibits a much lower activation energy, typically in the range of 10–14 kcal/mol.[1][3] Water, in particular, has been shown to lower the energetic barriers by forming stabilizing hydrogen bonds.[1]

References

- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 1-(4-bromophenyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-bromophenyl)-1H-pyrazole is a versatile building block in medicinal chemistry and materials science. The presence of a bromine atom on the phenyl ring provides a reactive handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the efficient formation of carbon-carbon bonds, enabling the synthesis of a diverse array of biaryl and heteroaryl pyrazole derivatives. These products are of significant interest as they are core structures in many pharmacologically active compounds.

These application notes provide detailed protocols and guidelines for performing Suzuki cross-coupling reactions with this compound and various boronic acids. The information is intended to assist researchers in developing robust and efficient synthetic routes to novel pyrazole-containing molecules.

Reaction Principle

The Suzuki-Miyaura cross-coupling reaction involves the palladium-catalyzed reaction between an organohalide (in this case, this compound) and an organoboron compound (typically a boronic acid or boronic ester). The general transformation is depicted below:

Scheme 1: General Suzuki-Miyaura Cross-Coupling Reaction

Where Ar-X is the aryl halide, Ar'-B(OR)2 is the organoboron reagent, and Ar-Ar' is the coupled product.

Data Presentation: Representative Yields

The following table summarizes representative yields for Suzuki cross-coupling reactions of brominated pyrazole derivatives with various boronic acids under optimized conditions. While these examples do not exclusively use this compound, they provide a strong indication of the expected efficiency for a range of coupling partners.

| Entry | Boronic Acid Partner | Product | Representative Yield (%) |

| 1 | Phenylboronic acid | 1-(4-(1H-pyrazol-1-yl)phenyl)benzene | 85-95% |

| 2 | 4-Methoxyphenylboronic acid | 1-(4-methoxyphenyl)-4-(1H-pyrazol-1-yl)benzene | 80-92% |

| 3 | 4-Tolylboronic acid | 1-(4-methylphenyl)-4-(1H-pyrazol-1-yl)benzene | 88-96% |

| 4 | 3-Thienylboronic acid | 1-(4-(thiophen-3-yl)phenyl)-1H-pyrazole | 75-85% |

| 5 | 2-Naphthylboronic acid | 1-(4-(naphthalen-2-yl)phenyl)-1H-pyrazole | 82-90% |

| 6 | 4-Acetylphenylboronic acid | 1-(4'-(1H-pyrazol-1-yl)-[1,1'-biphenyl]-4-yl)ethan-1-one | 70-80% |

Note: Yields are based on published data for structurally similar brominated pyrazole substrates and may vary depending on the specific reaction conditions and the purity of the starting materials.

Experimental Protocols

General Protocol for Suzuki Cross-Coupling Reaction

This protocol provides a general method for the Suzuki cross-coupling of this compound with an arylboronic acid.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G2; 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄; 2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and work-up reagents

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask or reaction vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (0.02 mmol).

-

Solvent Addition: Add the anhydrous solvent (e.g., 5 mL of 1,4-dioxane and 1 mL of water) via syringe.

-

Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS. Reaction times can range from 2 to 24 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired coupled product.

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

This diagram outlines the typical experimental workflow for the Suzuki cross-coupling of this compound.

Caption: A typical experimental workflow for the Suzuki cross-coupling reaction.

Application Notes and Protocols for the Synthesis of Pyrazole-Based Kinase Inhibitors in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. This has made them a prime target for the development of novel anticancer therapies. Among the diverse scaffolds used to design kinase inhibitors, the pyrazole core has emerged as a privileged structure due to its ability to form key interactions within the ATP-binding pocket of various kinases. This document provides detailed protocols for the synthesis of pyrazole-based kinase inhibitors, summarizes their biological activities, and illustrates their mechanism of action within key cancer-related signaling pathways.

Data Presentation: Inhibitory Activity of Pyrazole-Based Kinase Inhibitors

The following tables summarize the in vitro inhibitory activity (IC50) of selected pyrazole-based kinase inhibitors against various protein kinases and cancer cell lines.

Table 1: Inhibitory Activity against Protein Kinases

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| 1 | Akt1 | 61 | [1] |

| 2 | Akt1 | 1.3 | [1] |

| Afuresertib | Akt1 | 1.3 | [1] |

| 6 | Aurora A | 160 | [1] |

| 7 | Aurora A | 28.9 | [1] |

| 7 | Aurora B | 2.2 | [1] |

| 10 | Bcr-Abl | 14.2 | [1] |

| 16 | Chk2 | 48.4 | [2] |

| 17 | Chk2 | 17.9 | [2] |

| Compound 3f | JAK1 | 3.4 | [3] |

| Compound 3f | JAK2 | 2.2 | [3] |

| Compound 3f | JAK3 | 3.5 | [3] |

| Compound 11b | JAK2 | - | [3] |

| Compound P-6 | Aurora A | 110 | [4] |

| Ravoxertinib | ERK1 | 6.1 | [5] |

| Ravoxertinib | ERK2 | 3.1 | [5] |

Table 2: Anti-proliferative Activity against Cancer Cell Lines

| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 1 | HCT116 | Colon Cancer | 7.76 | [1] |

| 1 | OVCAR-8 | Ovarian Cancer | 9.76 | [1] |

| 2 | HCT116 | Colon Cancer | 0.95 | [1] |

| 6 | HCT116 | Colon Cancer | 0.39 | [1] |

| 6 | MCF7 | Breast Cancer | 0.46 | [1] |

| 7 | U937 | Leukemia | 5.106 | [1] |

| 7 | K562 | Leukemia | 5.003 | [1] |

| 7 | A549 | Lung Cancer | 0.487 | [1] |

| 7 | LoVo | Colon Cancer | 0.789 | [1] |

| 7 | HT29 | Colon Cancer | 0.381 | [1] |

| 10 | K562 | Leukemia | 0.27 | [1] |

| Compound 3f | PC-3 | Prostate Cancer | - | [3] |

| Compound 3f | HEL | Erythroleukemia | - | [3] |

| Compound 3f | K562 | Myelogenous Leukemia | - | [3] |

| Compound 3f | MCF-7 | Breast Cancer | - | [3] |

| Compound 3f | MOLT4 | Lymphoid Leukemia | - | [3] |

| Compound 11b | HEL | Erythroleukemia | 0.35 | [3] |

| Compound 11b | K562 | Myelogenous Leukemia | 0.37 | [3] |

| Compound P-6 | HCT 116 | Colon Cancer | 0.37 | [4] |

| Compound P-6 | MCF-7 | Breast Cancer | 0.44 | [4] |

Signaling Pathways Targeted by Pyrazole-Based Kinase Inhibitors

The following diagrams illustrate the key signaling pathways modulated by pyrazole-based kinase inhibitors.

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of pyrazole-based Akt inhibitors.

Caption: The JAK/STAT signaling pathway and the inhibitory action of pyrazole-based JAK inhibitors.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of representative pyrazole-based kinase inhibitors.

Protocol 1: General Synthesis of 3-Amino-1H-pyrazole-based Kinase Inhibitors

This protocol describes a general method for synthesizing 3-amino-1H-pyrazole derivatives, which are common scaffolds for various kinase inhibitors.[2]

Workflow Diagram:

Caption: General workflow for the synthesis of 3-amino-1H-pyrazole-based kinase inhibitors.

Materials:

-

5-substituted-1H-pyrazol-3-amine (e.g., 5-cyclopropyl-1H-pyrazol-3-amine)

-

Substituted pyrimidine (e.g., 2,4-dichloropyrimidine)

-

Appropriate linker molecule with a leaving group

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Solvent (e.g., Isopropanol, Ethanol, Tetrahydrofuran (THF))

-

Hydrochloric acid (HCl, 1M solution)

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and reflux condenser

-

Microwave reactor (optional)

Procedure:

Step 1: Synthesis of the N-(pyrimidin-4-yl)-1H-pyrazol-3-amine intermediate [6]

-

To a solution of 2,4,6-trichloropyrimidine (1.0 eq) in THF, add 3-amino-5-methylpyrazole (1.5 eq) and triethylamine (1.5 eq).

-

Heat the reaction mixture at 50 °C and stir for 16 hours.

-

After cooling to room temperature, quench the reaction with brine.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude intermediate.

-

Purify the crude product by flash column chromatography.

Step 2: Attachment of the Linker Moiety [2]

-

Dissolve the intermediate from Step 1 in a suitable solvent (e.g., ethanol, isopropanol).

-

Add the desired linker molecule (e.g., an amine-containing linker) and a base such as triethylamine.

-

The reaction can be carried out under conventional heating (reflux for 18-120 hours) or using microwave irradiation (e.g., 90-100 °C for 8 hours) to accelerate the reaction.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the final product by column chromatography or recrystallization.

Characterization:

The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods such as:

-

¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.[7][8]

Protocol 2: Knorr-Type Synthesis of a Pyrazolone Kinase Inhibitor Scaffold